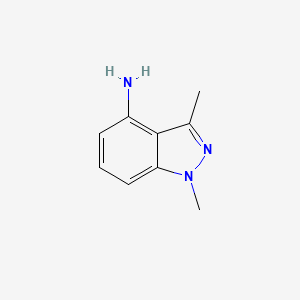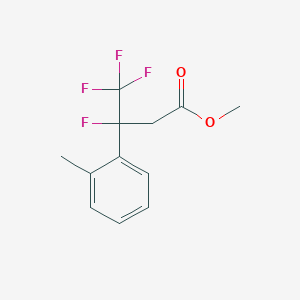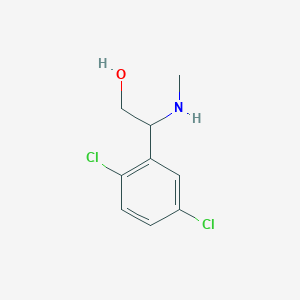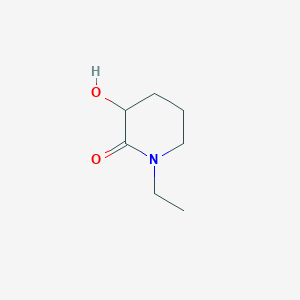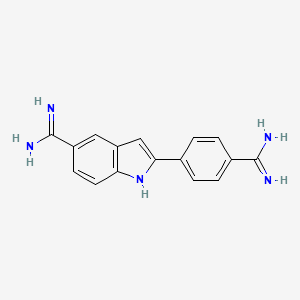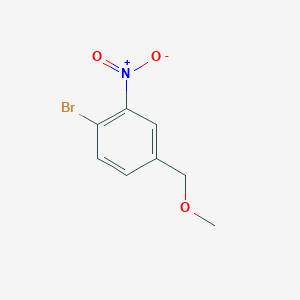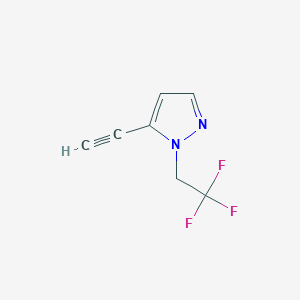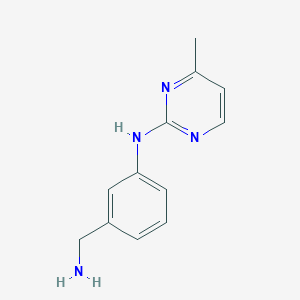
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran is an organic compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyltetrahydro-2H-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted tetrahydropyran derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, cyanomethyl, and aminomethyl tetrahydropyran derivatives.
Oxidation Reactions: Products include 4-methyl-4-hydroxytetrahydro-2H-pyran and 4-methyl-4-oxotetrahydro-2H-pyran.
Reduction Reactions: The major product is 4-methyl-4-methyltetrahydro-2H-pyran.
科学的研究の応用
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to interact with different molecular targets, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the methyl group.
4-(Bromomethyl)-4-methyltetrahydro-2H-pyran: Similar but with a bromine atom instead of iodine.
4-(Chloromethyl)-4-methyltetrahydro-2H-pyran: Similar but with a chlorine atom instead of iodine.
Uniqueness
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, enhancing the compound’s reactivity in substitution reactions.
特性
分子式 |
C7H13IO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
4-(iodomethyl)-4-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 |
InChIキー |
PRYDMUGIXLJLMN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOCC1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


